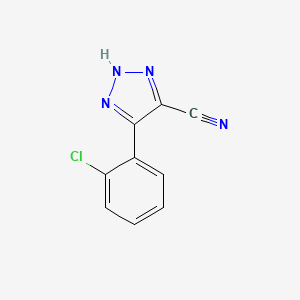
5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a cyano group. In
作用机制
The mechanism of action of 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are essential for the survival of microorganisms or cancer cells. It has also been shown to modulate the immune system by regulating the production of cytokines and other immune-related molecules.
Biochemical and Physiological Effects:
5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to modulate the immune system by regulating the production of cytokines and other immune-related molecules.
实验室实验的优点和局限性
One of the main advantages of using 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile in lab experiments is its potent activity against microorganisms and cancer cells. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the use of 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile. One area of interest is its potential use as an anti-inflammatory agent. It has been shown to have anti-inflammatory activity in vitro, and further studies are needed to determine its potential use in vivo. Another area of interest is its potential use as an immunomodulator. It has been shown to modulate the immune system, and further studies are needed to determine its potential use in treating immune-related disorders. Additionally, further studies are needed to determine the potential use of this compound in treating various types of cancer and other diseases.
Overall, 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a promising compound that has potential applications in various fields of science. Its potent activity against microorganisms and cancer cells, as well as its ability to modulate the immune system, make it a compound of interest for future research.
合成方法
The synthesis of 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile can be achieved through various methods. One of the most common methods is the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen reaction, to form the triazole ring. The resulting product is then treated with a strong acid to obtain the final compound.
科学研究应用
5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to have potent antifungal, antibacterial, and anticancer activity. It has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
属性
IUPAC Name |
5-(2-chlorophenyl)-2H-triazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-7-4-2-1-3-6(7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJWBQYVFBSHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide](/img/structure/B2655183.png)
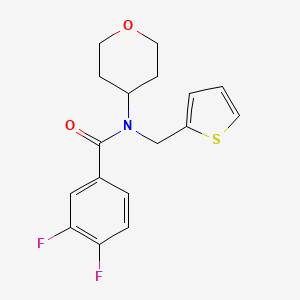
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2655186.png)


![4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2655190.png)
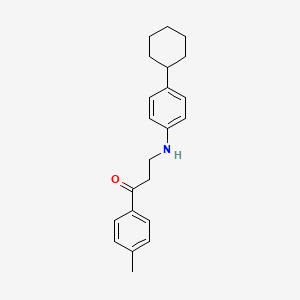

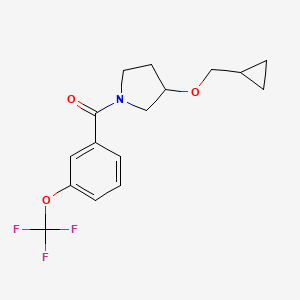
![prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2655194.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide](/img/structure/B2655200.png)
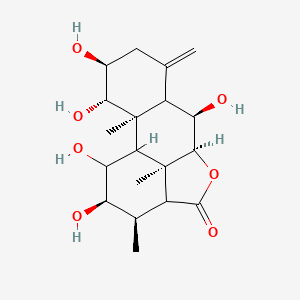
![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)